3-(Bicyclo[1.1.1]pentan-1-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine
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Overview
Description
3-(Bicyclo[111]pentan-1-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine is a complex organic compound that features a unique bicyclic structure combined with a pyrazolo[4,3-c]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bicyclo[1.1.1]pentan-1-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine typically involves multiple steps:
Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes.
Construction of the Pyrazolo[4,3-c]pyridine Moiety: This involves cyclization reactions starting from appropriate precursors such as hydrazines and pyridine derivatives.
Coupling of the Two Units: The final step involves coupling the bicyclo[1.1.1]pentane core with the pyrazolo[4,3-c]pyridine moiety under specific conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at various positions on the pyrazolo[4,3-c]pyridine ring, often using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, lithium aluminum hydride, and sodium borohydride.
Substitution: Alkyl halides, sulfonates, and other nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Chemistry
In chemistry, 3-(Bicyclo[1.1.1]pentan-1-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. Its rigid bicyclic structure can mimic the spatial arrangement of certain biological molecules, making it a valuable scaffold for the development of enzyme inhibitors, receptor modulators, and other therapeutic agents.
Industry
In industry, the compound’s stability and unique properties make it suitable for applications in materials science, such as the development of new polymers, coatings, and advanced materials with specific mechanical or chemical properties.
Mechanism of Action
The mechanism by which 3-(Bicyclo[1.1.1]pentan-1-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound, known for its high strain and unique reactivity.
Pyrazolo[4,3-c]pyridine: A related structure without the bicyclic component, used in various chemical and biological applications.
Cubane: Another highly strained bicyclic compound with applications in materials science and medicinal chemistry.
Uniqueness
3-(Bicyclo[1.1.1]pentan-1-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine stands out due to its combination of a highly strained bicyclic structure with a biologically relevant pyrazolo[4,3-c]pyridine moiety. This unique combination provides a distinct set of chemical and physical properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H15N3 |
---|---|
Molecular Weight |
189.26 g/mol |
IUPAC Name |
3-(1-bicyclo[1.1.1]pentanyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C11H15N3/c1-2-12-6-8-9(1)13-14-10(8)11-3-7(4-11)5-11/h7,12H,1-6H2,(H,13,14) |
InChI Key |
YKHQCYNTFIFNME-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1NN=C2C34CC(C3)C4 |
Origin of Product |
United States |
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